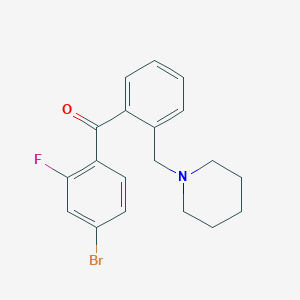

4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone

Description

Chemical Identity and Nomenclature

4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone is a halogenated benzophenone derivative with the molecular formula $$ \text{C}{19}\text{H}{19}\text{BrFNO} $$ and a molecular weight of 376.26 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is (4-bromo-2-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]methanone , reflecting its structural components: a bromo-fluoro-substituted phenyl ring, a piperidinomethyl group, and a benzophenone core. The compound’s CAS Registry Number is 898773-57-4 , a unique identifier critical for chemical databases and regulatory compliance.

Table 1: Key Chemical Identifiers

Common synonyms include 4-bromo-2-fluoro-2'-piperidinylmethylbenzophenone and Methanone, (4-bromo-2-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- . These variants arise from differences in substituent positioning nomenclature.

Historical Development and Discovery

The synthesis of benzophenone derivatives dates to the 19th century, with Carl Graebe’s early work on diphenylmethane reduction. However, this compound emerged more recently as part of targeted medicinal chemistry efforts to modify benzophenone’s pharmacokinetic and electronic properties. Its development aligns with advances in Friedel-Crafts acylation and Suzuki-Miyaura coupling , which enabled precise introduction of bromo, fluoro, and piperidinomethyl groups.

The compound’s design likely aimed to enhance binding affinity in biological systems, as halogen atoms improve lipophilicity and piperidine rings facilitate hydrogen bonding. While its first reported synthesis remains undocumented in public literature, its structural analogs appear in patents related to kinase inhibitors and anti-inflammatory agents.

Position Within Benzophenone Derivative Classifications

Benzophenone derivatives are classified by their substitution patterns, which dictate their chemical and biological behavior. This compound falls into three subcategories:

- Halogenated Benzophenones : The bromine and fluorine atoms at the 4- and 2-positions, respectively, enhance electrophilicity and metabolic stability.

- Piperidine-Modified Derivatives : The piperidinomethyl group at the 2'-position introduces a basic nitrogen, improving solubility and enabling interactions with biological targets.

- Asymmetric Diaryl Ketones : The unsymmetrical substitution distinguishes it from simpler benzophenones like diphenylketone, enabling selective reactivity.

Table 2: Comparative Analysis of Benzophenone Derivatives

This compound’s unique structure makes it valuable in drug discovery, particularly in modulating enzyme active sites or protein-protein interactions. Its bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the fluorine atom fine-tunes electronic properties.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOBRYUEQRMGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643607 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-57-4 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-2’-piperidinomethyl benzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The general steps include:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

Transmetalation: The organoboron reagent rapidly transmetalates with the palladium (II) complex.

Reductive Elimination: The final product is formed through reductive elimination.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-2’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by another nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzophenone derivatives can be formed.

Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

Reduction Products: Reduced forms with fewer oxygen-containing functional groups.

Scientific Research Applications

4-Bromo-2-fluoro-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogues

a. 3-Bromo-3'-piperidinomethyl Benzophenone (CAS: 898792-90-0)

- Structural Difference: Bromine at the 3-position and piperidinomethyl at the 3'-position.

- Impact: Altered steric and electronic effects due to meta-substitution.

b. 4-Bromo-2-fluoro-4'-piperidinomethyl Benzophenone (CAS: 898775-41-2)

- Structural Difference: Piperidinomethyl group at the 4'-position instead of 2'.

- Impact: The para-position of the piperidinomethyl group may enhance solubility (higher PSA) compared to the target compound’s ortho-substitution, influencing pharmacokinetic properties in drug design .

c. 4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone (CAS: 898773-63-2)

Functional Group Variations

a. 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

- Structural Difference : Incorporates a spirocyclic ether-amine moiety.

- The spiro ring system introduces conformational rigidity, which could improve binding specificity in allosteric modulators .

b. Benzophenone (Parent Compound)

- Structural Difference: Lacks halogen and piperidinomethyl substituents.

- Impact: Lower molecular weight (182.22 g/mol) and density (1.11 g/cm³). Higher volatility and reduced glass transition temperature (Tg = 209 K) compared to halogenated derivatives. Limited utility in photopharmacology due to the absence of photoactivatable groups .

Thermal and Electronic Properties

- Glass Transition Temperature (Tg): Bromination increases Tg (e.g., ortho-bromobenzophenone: 218 K vs. pristine benzophenone: 209 K), indicating enhanced rigidity and thermal stability .

- Ionization Dynamics : Halogenation alters electron distribution, affecting ionization energies. Bromine’s electron-withdrawing effect stabilizes cationic states, relevant in photoredox catalysis .

Comparative Data Table

| Compound | CAS Number | Molecular Weight (g/mol) | Halogen Substituents | Piperidinomethyl Position | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-2'-piperidinomethyl | 898773-57-4 | 376.26 | Br (4), F (2) | 2' | Photopharmacology, Cross-coupling |

| 3-Bromo-3'-piperidinomethyl | 898792-90-0 | 376.26 | Br (3) | 3' | Organic synthesis |

| 4-Chloro-2-fluoro-2'-piperidinomethyl | 898773-63-2 | ~355 | Cl (4), F (2) | 2' | Drug intermediate |

| Benzophenone | 119-61-9 | 182.22 | None | N/A | Photoinitiator, Fragrance |

Biological Activity

4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core with bromine and fluorine substituents, alongside a piperidinyl group. These structural elements contribute to its biological activity through various interactions with cellular targets.

| Feature | Description |

|---|---|

| Chemical Formula | CHBrF N |

| Molecular Weight | 305.20 g/mol |

| Functional Groups | Benzophenone, piperidine, halogens |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) allows for strong bonding with biological molecules, potentially inhibiting or modifying their functions. The piperidine moiety enhances solubility and bioavailability, facilitating cellular interactions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting cellular processes in pathogenic organisms. Similar compounds have shown effectiveness against various bacterial strains by inhibiting enzyme activity essential for microbial survival.

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by interfering with cell proliferation pathways. Studies have shown that structurally related compounds can act on cancer cell lines, leading to reduced viability and altered cell cycle progression .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Anticancer Efficacy : A study evaluating the effects of related benzophenone derivatives on MCF-7 breast cancer cells demonstrated significant inhibition of cell proliferation. The IC values for these compounds ranged from 8 to 10 µM, indicating promising anticancer potential .

- Mechanistic Insights : In vitro assays revealed that modifications in the structure of benzophenone derivatives could significantly impact their binding affinity to target enzymes involved in cancer progression. Molecular docking simulations suggested stable interactions with matrix metalloproteinases (MMPs), critical in tumor metastasis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Benzophenone Core : Starting from commercially available precursors, the benzophenone backbone is constructed through Friedel-Crafts acylation.

- Halogenation : Bromination and fluorination steps are performed using appropriate reagents to introduce the halogen substituents.

- Piperidine Attachment : The final step involves attaching the piperidinyl group through nucleophilic substitution reactions.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR (e.g., δ ~7.8 ppm for aromatic protons adjacent to fluorine) confirm substitution patterns. NMR resolves fluorine-environment discrepancies .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities <0.5%. ESI-MS in positive ion mode verifies molecular ion [M+H] at m/z 376.1 .

- X-ray Crystallography : Resolves conformational ambiguities in the benzophenone-piperidine linkage .

How can researchers address discrepancies in reported melting points or spectral data across literature sources?

Advanced Research Question

Contradictions often arise from:

- Polymorphism : Thermal history (e.g., cooling rates) affects crystalline forms. Use DSC to identify polymorphic transitions .

- Solvent residues : Trace DMF or THF in recrystallized samples alters mp. Karl Fischer titration ensures solvent-free batches .

- Stereochemical variations : Chiral HPLC (e.g., Chiralpak AD-H column) detects enantiomeric impurities from asymmetric synthesis steps .

Resolution : Cross-validate data using NIST-standardized methods and replicate synthesis under inert conditions (argon) .

What strategies are recommended for improving the compound’s stability during long-term storage?

Basic Research Question

- Light sensitivity : Store in amber vials at −20°C; UV-Vis spectroscopy tracks degradation (λ~270 nm for ketone oxidation) .

- Moisture control : Use desiccants (silica gel) and monitor water content via NMR (DO exchange).

- Thermal stability : Accelerated aging studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Docking studies : Target the compound’s piperidine moiety to GPCRs (e.g., dopamine D2 receptor). Adjust substituents (e.g., electron-withdrawing groups) to improve binding affinity .

- QSAR models : Correlate logP (calculated via ChemDraw) with cytotoxicity in NIH/3T3 assays.

- DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices .

What are the challenges in scaling up synthesis while maintaining reaction efficiency?

Advanced Research Question

- Exothermic reactions : Friedel-Crafts acylation requires jacketed reactors with controlled cooling (ΔT <5°C/min) to prevent runaway side reactions .

- Catalyst recycling : Heterogeneous catalysts (e.g., zeolite-supported AlCl) improve yields >85% and reduce waste .

- Flow chemistry : Continuous-flow systems minimize intermediate degradation and enhance reproducibility .

How can researchers resolve conflicting biological activity data in preclinical studies?

Advanced Research Question

Discrepancies may stem from:

- Off-target effects : Use CRISPR-engineered cell lines to isolate receptor-specific responses.

- Metabolic instability : LC-MS/MS quantifies hepatic microsome-mediated degradation (t <30 min suggests CYP3A4 liability) .

- Batch variability : Implement QC protocols (e.g., ≥98% purity by HPLC) and validate assays with positive controls (e.g., risperidone derivatives) .

What green chemistry approaches reduce environmental impact during synthesis?

Basic Research Question

- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) in alkylation steps (E-factor reduction by 40%) .

- Catalyst design : Immobilized enzymes (e.g., lipase) for asymmetric Mannich reactions, achieving >90% enantiomeric excess .

- Waste minimization : In-situ quenching of HBr byproducts with NaOH scrubbing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.